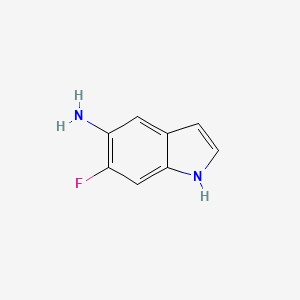

6-Fluoro-1H-indol-5-amine

Overview

Description

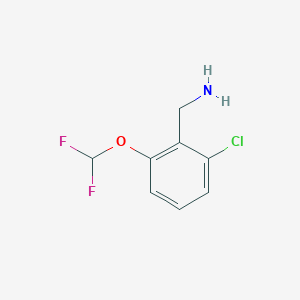

“6-Fluoro-1H-indol-5-amine” is a derivative of indole, a heterocyclic aromatic compound commonly found in plants and animals . The introduction of a fluorine atom in the 6-position of the indole ring makes “this compound” a potent pharmacophore for drug discovery.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H7FN2/c9-6-4-8-5 (1-2-11-8)3-7 (6)10/h1-4,11H,10H2 . This indicates that the compound has a molecular weight of 150.16 .

Scientific Research Applications

Synthesis and CNS Activity of Fluorine Containing Indolylglyoxamides and Tryptamines

A study conducted by Joshi, Pathak, and Chand (1978) focused on the synthesis of new 5-/6-fluoro-2-substitutedaryl-3-indolylglyoxamides and their corresponding tryptamines. This research highlighted the preparation of 5-/6-fluoro-2-arylindoles through Fischer indole synthesis, which were then treated with oxalyl chloride and secondary amines to yield 5-/6-fluoro-2-aryl-3-indolylglyoxamides. These indolylglyoxamides were subsequently reduced to produce the corresponding tryptamines. The synthesized compounds were characterized using IR, PMR, and 19F NMR spectral studies, and their central nervous system (CNS) activity was evaluated, demonstrating potential applications in neuroscience research (Joshi, Pathak, & Chand, 1978).

Oxidative Diamination of Indoles

Jiang, Li, and Yu (2018) developed a direct and rapid method for the oxidative diamination of substituted indoles with anilines, utilizing 1-fluoro-1,2-benziodoxol-3(1H)-one under mild conditions. This innovative approach enabled the synthesis of a broad array of synthetically valuable N-aryl-3-(arylimino)-3H-indol-2-amine derivatives, demonstrating the utility of fluorinated indoles in organic synthesis and potentially expanding their application in pharmaceutical chemistry (Jiang, Li, & Yu, 2018).

Antimicrobial, Antiinflammatory, and Antiproliferative Activities of Heterocycles Derived from Fluorinated Indoles

Narayana et al. (2009) explored the synthesis and biological activities of heterocycles derived from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides. The study demonstrated the potential antimicrobial, antiinflammatory, and antiproliferative activities of these compounds, suggesting their applications in the development of new therapeutic agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Triarylamines Based on Fluorinated Indoles

Thomas and Tyagi (2010) synthesized triarylamines containing a 6H-indolo[2,3-b]quinoxaline core and aromatic units such as phenyl, naphthyl, and pyrene. These compounds were characterized by optical absorption and emission spectra, electrochemical behavior, and thermal studies, showcasing the potential of fluorinated indoles in the development of organic electronics and optoelectronic devices (Thomas & Tyagi, 2010).

[18 F]MK-6240 for PET Imaging of Neurofibrillary Tangles

Collier et al. (2017) reported the fully automated synthesis of [18 F]MK-6240, a novel PET radiopharmaceutical for detecting neurofibrillary tangles composed of aggregated tau protein in human brains. This study underscores the role of fluorinated indoles in advancing neuroimaging techniques, contributing to better diagnostics for neurodegenerative diseases (Collier, Yokell, Livni, Rice, Celen, Serdons, Neelamegam, Bormans, Harris, Walji, Hostetler, Bennacef, & Vasdev, 2017).

Safety and Hazards

Future Directions

Indole derivatives, such as “6-Fluoro-1H-indol-5-amine”, have shown potential in various areas of drug discovery due to their diverse pharmacological activities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that “this compound” and other indole derivatives may have promising future applications in drug discovery and development .

Mechanism of Action

Target of Action

6-Fluoro-1H-indol-5-amine, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often proteins that play a crucial role in various biological processes.

Mode of Action

The mode of action of this compound involves its interaction with its target receptors. The compound binds to these receptors, triggering a series of biochemical reactions that lead to changes in cellular processes . The exact nature of these interactions and the resulting changes largely depend on the specific targets of the compound.

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways . .

Result of Action

The molecular and cellular effects of this compound’s action depend on its mode of action and the biochemical pathways it affects. For instance, if the compound exhibits antiviral activity, it may inhibit viral replication, leading to a decrease in viral load . .

Biochemical Analysis

Biochemical Properties

6-Fluoro-1H-indol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their biochemical pathways. The nature of these interactions can vary depending on the specific structure of the indole derivative and the target biomolecule.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, indole derivatives may undergo metabolic degradation, leading to the formation of active or inactive metabolites . These metabolites can have different biological activities, which can affect the overall impact of this compound on cells and tissues. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects, where a certain dosage level is required to achieve a therapeutic effect, are also observed in some studies. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its biotransformation into different metabolites . These metabolic pathways can influence the biological activity and toxicity of the compound. For example, the introduction of a fluorine atom can alter the metabolic stability of the indole derivative, leading to changes in its pharmacokinetic properties. Additionally, this compound may affect metabolic flux and metabolite levels in cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, specific transporters may mediate the cellular uptake of this compound, leading to its accumulation in certain tissues. Additionally, binding proteins can influence the localization and concentration of the compound within cells, affecting its biological activity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular energy production and metabolism.

Properties

IUPAC Name |

6-fluoro-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBXYDUIEKWLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1457487.png)

![7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1457489.png)

![(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1457492.png)